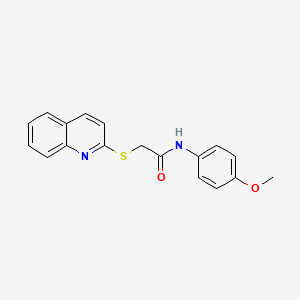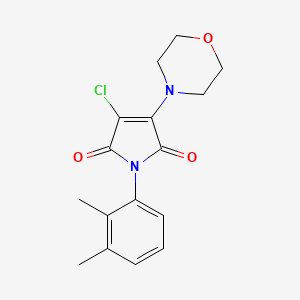![molecular formula C21H22N4O4S B5546382 1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)
1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.13617637 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from visnaginone and khellinone has shown promising anti-inflammatory and analgesic activities. Compounds synthesized in these studies were found to act as cyclooxygenase inhibitors, offering potential as new therapeutic agents for managing pain and inflammation. These findings underline the significance of heterocyclic chemistry in drug discovery processes (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another area of application involves the synthesis of new pyridine derivatives, which have been evaluated for their antimicrobial properties. Studies have demonstrated that such compounds exhibit variable and modest activity against bacterial and fungal strains, suggesting their potential in addressing antimicrobial resistance issues (Patel et al., 2011).
Antituberculosis Activity
The design and synthesis of azole derivatives, including triazoles, oxadiazoles, and thiadiazoles, starting from furan derivatives, have also been explored for their antimicrobial activities. Some compounds displayed activity against microorganisms, indicating their relevance in developing new treatments for infections, including tuberculosis (Jeankumar et al., 2013).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant antiprotozoal activity, particularly against Trypanosoma and Plasmodium species. These compounds, with strong DNA affinity and high in vivo efficacy, represent a promising avenue for developing new treatments for protozoal infections (Ismail et al., 2004).
Propiedades
IUPAC Name |
1-(furan-2-carbonyl)-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-28-16-6-3-2-5-15(16)13-18-23-24-21(30-18)22-19(26)14-8-10-25(11-9-14)20(27)17-7-4-12-29-17/h2-7,12,14H,8-11,13H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXUOASYRYDMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)


![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)
![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)
![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)

![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)